molecular formula C18H31NO2 B6141529 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine

1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No.: B6141529
M. Wt: 293.4 g/mol
InChI Key: RJXDBTDFBZRPHG-UHFFFAOYSA-N
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Description

This compound features a piperidine moiety linked via a methyl group to a 1,3-dioxolane ring, which is further substituted with a 2,4,6-trimethylcyclohex-3-en-1-yl group. Piperidine derivatives are widely studied for their pharmacological and material science applications, making structural comparisons critical for understanding their behavior .

Properties

IUPAC Name

1-[[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-13-9-14(2)17(15(3)10-13)18-20-12-16(21-18)11-19-7-5-4-6-8-19/h9,14-18H,4-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDBTDFBZRPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1C2OCC(O2)CN3CCCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Cyclohexene Derivative Synthesis: The trimethylcyclohexene moiety can be synthesized via alkylation reactions followed by cyclization.

    Piperidine Ring Formation: The final step involves the nucleophilic substitution reaction where the dioxolane derivative reacts with piperidine under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Saturated derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Variations

The following compounds share structural motifs with the target molecule but differ in substituents and heterocyclic systems:

Compound Name Molecular Formula Molecular Weight Key Substituents/Rings Notable Properties
1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine C₁₉H₃₁NO₂ 313.46 g/mol Cyclohexenyl (unsaturated), dioxolane High lipophilicity, steric hindrance
1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine C₂₂H₃₁NO₂ 357.49 g/mol Cyclohexyl (saturated), phenyl, dioxolane Increased steric bulk, aromaticity
1-(1,3,3,5-Tetramethylcyclohexyl)piperidine C₁₅H₂₉N 223.40 g/mol Tetramethylcyclohexyl (saturated) Lower polarity, rigid conformation
1-[(3-Ethoxyphenyl)methyl]-4-[2-(piperidine-1-carbonyl)phenoxy]piperidine C₂₇H₃₄N₂O₃ 450.58 g/mol Ethoxyphenyl, phenoxy, carbonyl Moderate LogD (5.5), H-bond acceptors

Conformational and Electronic Differences

  • Cyclohexenyl vs. Cyclohexyl Groups: The unsaturated cyclohexenyl group in the target compound introduces planarity and π-electron density, facilitating interactions with aromatic systems.
  • Dioxolane Ring Conformation : The dioxolane ring in structurally related compounds (e.g., ) adopts an envelope conformation, with the methylene carbon as the "flap." This conformation influences solubility and steric accessibility.
  • Piperidine vs. Benzimidazole Systems : While the target compound uses piperidine, analogs like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole incorporate benzimidazole, which increases planarity and hydrogen-bonding capacity.

Physicochemical and Functional Properties

Lipophilicity and Solubility

  • The target compound’s logD (estimated >3.5) suggests moderate lipophilicity, comparable to phenyl-substituted analogs . However, the ethoxyphenyl derivative has a lower logD (5.5 at pH 5.5) due to its polar phenoxy and carbonyl groups.
  • The dioxolane ring enhances aqueous solubility relative to fully saturated cyclohexyl derivatives (e.g., ), which rely solely on alkyl-piperidine interactions.

Steric and Electronic Effects

  • Electronic Effects : The unsaturated cyclohexenyl group may participate in charge-transfer interactions, unlike saturated analogs.

Research Implications

  • Pharmacological Applications : Piperidine derivatives with dioxolane rings are explored for CNS activity, but the target compound’s steric profile may favor peripheral targets over brain penetration.
  • Material Science : The rigid cyclohexenyl group could improve thermal stability in polymer matrices compared to flexible analogs .

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